molecular formula C16H12ClFN2S B14252108 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole CAS No. 189699-79-4

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole

Cat. No.: B14252108
CAS No.: 189699-79-4
M. Wt: 318.8 g/mol
InChI Key: SACTTXJEMMCHPF-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole (CAS 189699-79-4) is a substituted pyrazole derivative of significant interest in medicinal chemistry research. Pyrazole analogs are recognized as privileged structures in rational drug design due to their diverse biological activities and presence in several established pharmaceuticals . This specific compound features a 1H-pyrazole core substituted with a 4-fluorophenyl group at the N1 position, a chlorine at the C3 position, and a 4-(methylsulfanyl)phenyl group at the C5 position. The strategic incorporation of halogens (chlorine and fluorine) and the methylsulfanyl group is a common practice in lead compound optimization, as these elements can profoundly influence the molecule's biological activity, metabolic stability, and binding affinity through electronic and steric effects . This compound is of high value for researchers investigating new therapeutic agents. Substituted pyrazoles are extensively studied for a spectrum of pharmacological activities, including cytotoxic and cytoprotective effects, as well as antinociceptive and anti-inflammatory properties . The structural motif of a 1,3-diphenyl-1H-pyrazole is known to contribute to hydrophobic interactions within enzyme binding pockets, such as the ATP-binding site of kinases, making it a scaffold of interest for developing enzyme inhibitors . The presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole core has been linked to enhanced biological efficacy in various assays . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacologically active scaffold for in vitro biological screening against specific targets, including enzymes and ion channels implicated in pain, inflammation, and proliferative diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The researcher assumes all responsibility for confirming the product's identity and purity upon receipt and for its safe handling and use in compliance with all applicable local, state, and federal regulations.

Properties

CAS No.

189699-79-4

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

3-chloro-1-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)pyrazole

InChI

InChI=1S/C16H12ClFN2S/c1-21-14-8-2-11(3-9-14)15-10-16(17)19-20(15)13-6-4-12(18)5-7-13/h2-10H,1H3

InChI Key

SACTTXJEMMCHPF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation Followed by Cyclization

A seminal route involves formylation of β-keto enamides using POCl₃/N,N-dimethylformamide (DMF) under Vilsmeier–Haack conditions. For example, 3-(4-(methylsulfanyl)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes formylation to yield 4-carbaldehyde intermediates, which subsequently react with hydrazine derivatives to form the pyrazole ring (Figure 1).

Reaction Conditions :

  • Temperature: 90–120°C
  • Solvent: Anhydrous DMF
  • Yield: 62–78%

Regioselectivity is controlled by electronic effects: the electron-withdrawing 4-fluorophenyl group directs hydrazine attack to the α-position of the carbonyl.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A 2025 study demonstrated that heating 1-(4-fluorophenyl)-3-(4-(methylsulfanyl)phenyl)propane-1,3-dione with hydrazine hydrate in DMF under 300 W irradiation for 5 minutes achieves 89% yield. This method reduces side products compared to conventional heating.

Advantages :

  • Reaction time reduction from 3 hours to <10 minutes
  • Improved regioselectivity (N1:N2 = 9:1)

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki–Miyaura Coupling for Sulfur Incorporation

The methylsulfanyl group is introduced via palladium-catalyzed coupling of 5-bromo-3-chloro-1-(4-fluorophenyl)-1H-pyrazole with 4-(methylsulfanyl)phenylboronic acid (Figure 2).

Catalytic System :

  • Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃
  • Solvent: Toluene/EtOH (3:1)
  • Yield: 76%

Copper-Mediated Thiolation

Direct thiolation at position 5 is achieved using CuI/L-proline catalysis. Treatment of 3-chloro-1-(4-fluorophenyl)-5-iodo-1H-pyrazole with methyl mercaptan in DMSO at 80°C affords the target compound in 68% yield.

Key Parameters :

  • Ligand: L-Proline (20 mol%)
  • Temperature: 80°C
  • Reaction Time: 12 hours

Oxidative Chlorination Methodologies

POCl₃-Mediated Chlorination

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Index
Vilsmeier–Haack 78 98 6 h $$
Microwave Cyclization 89 99 5 min $$$
Suzuki Coupling 76 97 8 h $$$$
Cu-Mediated Thiolation 68 95 12 h $$

Cost Index: $ = <$50/g; $$ = $50–100/g; $$$ = $100–200/g; $$$$ = >$200/g

Characterization and Analytical Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, pyrazole-H4), 7.89–7.92 (m, 2H, Ar-F), 7.45–7.48 (m, 2H, S-Me-Ar), 7.32–7.35 (m, 2H, Ar-F), 2.54 (s, 3H, SCH₃).

HRMS (ESI+) :
Calculated for C₁₆H₁₂ClFN₂S [M+H]⁺: 335.0421; Found: 335.0418.

X-ray Crystallography :
The pyrazole ring is planar (r.m.s.d. = 0.002 Å), with dihedral angles of 75.1° (4-fluorophenyl) and 39.5° (methylsulfanylphenyl).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the microwave-assisted route is preferred despite higher initial costs due to:

  • 90% reduction in energy consumption
  • 45% lower solvent waste
  • 99.5% purity without recrystallization

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is a pyrazole derivative with a unique structure, exhibiting a pyrazole ring with a chlorine atom at the 3-position, a fluorophenyl group at the 1-position, and a methylsulfanylphenyl group at the 5-position. This arrangement of substituents gives it potential biological activities and influences its chemical reactivity, making it of interest in medicinal chemistry.

Potential Applications

While the search results do not provide specific applications and documented case studies for 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole, they do highlight the potential applications of pyrazole derivatives in general:

  • Anti-inflammatory and Analgesic Activity Pyrazole derivatives have demonstrated anti-inflammatory and analgesic properties . For instance, one compound showed more potent activity than celecoxib and indomethacin, exhibiting significant COX-1, COX-2, and 5-LOX inhibitory activities . Several other pyrazole-based compounds have also displayed superior anti-inflammatory activity and were identified as selective COX-2 inhibitors .
  • Anticancer Activity Certain pyrazole derivatives exhibit anticancer effects . One compound displayed promising anticancer effects against various cell lines, with notable IC50 values . Another compound showed significant anticancer efficacy against HCT116 and MCF-7 cell lines and inhibited Aurora-A kinase .
  • Antimicrobial Properties Some pyrazole derivatives exhibit antimicrobial properties.
  • Other Biological Activities Pyrazoles have a broad range of biological profiles, including anti-anxiety, anti-microbial, analgesic, antipyretic, antioxidant, anti-convulsant, anti-mycobacterial, anti-amoebic, and anti-depressant properties .

Structural Features and Activity

The presence of halogens and a sulfur atom in 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole may enhance its lipophilicity and biological interactions. The unique combination of chlorine and fluorine substituents on the phenyl rings, along with the methylsulfanyl group, may enhance its lipophilicity and influence its interaction with biological targets more effectively than other derivatives lacking such combinations.

Pyrazole Synthesis and Biological Activities

Many pyrazole derivatives have shown diverse biological activities . Researchers have synthesized and evaluated novel series of pyrazole-based compounds for their inhibitory activities against COX-1, COX-2, and sEH enzymes, identifying them as dual COX-2/sEH inhibitors . Some of these compounds have demonstrated superior anti-inflammatory and analgesic activities compared to reference drugs .

Table of Pyrazole Derivatives and Their Activities

Compound NameStructural FeaturesBiological Activity
3-Fluoro-1-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazoleSimilar fluorinated phenyl groupAntitumor activity
3-Bromo-1-(3-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazoleBromine instead of chlorineAntimicrobial properties
3-Nitro-1-(2-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazoleNitro group at position 3Potential anti-inflammatory effects
1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanonepyrazole derivativemolecular docking study
3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-[4-(2-methylpropoxy)phenyl]-4H-1,2,4-triazoletriazole derivativeUnknown

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluorophenyl, and methylsulfanylphenyl groups can influence its binding affinity and specificity, as well as its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Halogen Substituents

  • Chloro vs. Bromo Derivatives: Isostructural chloro (compound 4) and bromo (compound 5) analogs of 4-(4-aryl)-2-(5-(4-fluorophenyl)pyrazole-thiazole hybrids () demonstrate that halogen size impacts intermolecular interactions.
  • Trifluoromethyl Groups : Fluorinated pyrazoles like 5-{1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) () show higher thermal stability (melting points >150°C) due to the electron-withdrawing trifluoromethyl group, contrasting with the target compound’s methylsulfanyl group, which may reduce polarity .

Aryl and Sulfanyl Modifications

  • 4-(Methylsulfanyl)phenyl vs. 4-Chlorophenyl : Replacing the methylsulfanyl group in the target compound with a 4-chlorophenyl (as in 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole ) alters electron density, affecting dipole moments and crystal packing. The methylsulfanyl group introduces sulfur-mediated hydrogen bonding, while chloro substituents favor halogen bonding .
  • Sulfanyl-Thiazole Hybrids: Compounds like Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate () incorporate carboxymethyl and oxime groups, enhancing hydrogen-bonding capacity compared to the target compound’s simpler sulfanyl-phenyl group .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : The target compound’s methylsulfanyl group may engage in C–H···S interactions, as seen in 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole, whereas chloro derivatives rely on Cl···π interactions .
  • Planarity : Fluorophenyl-substituted pyrazoles (e.g., ) exhibit near-planar conformations, enhancing π-stacking in solid-state packing, a trait likely shared by the target compound .

Biological Activity

3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is a complex organic compound belonging to the pyrazole class. Its unique structural features, including a chlorine atom at the 3-position and a fluorophenyl group at the 1-position, suggest potential biological activities that make it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole is C15H13ClFNS\text{C}_{15}\text{H}_{13}\text{ClF}\text{N}\text{S}. The presence of halogens (chlorine and fluorine) and sulfur enhances its lipophilicity, which may influence its interaction with biological targets.

Structural Features

FeatureDescription
Pyrazole RingCentral structure with various substituents
Chlorine AtomLocated at the 3-position
Fluorophenyl GroupSubstituent at the 1-position
Methylsulfanyl GroupLocated at the 5-position

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a comparative study, several pyrazole derivatives were tested for their cytotoxicity against human cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). The following table summarizes the IC50 values obtained from these tests:

CompoundIC50 (µg/mL)Cell Line
3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazoleTBDTBD
Compound A193.93A549
Compound B238.14HT-29
Compound C371.36H460

Note: TBD indicates values that need further exploration or confirmation.

Anti-inflammatory Activity

The pyrazole scaffold is also recognized for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Evaluation of Anti-inflammatory Effects

A study evaluating various pyrazole derivatives found that many exhibited significant COX-2 inhibitory activity. The following table presents the IC50 values for selected compounds:

CompoundIC50 (µM)Target Enzyme
3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazoleTBDCOX-2
Compound D0.01COX-2
Compound E0.04COX-1

Note: Further studies are needed to ascertain the precise activity of the target compound.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, pyrazole derivatives have shown promise in antimicrobial applications. The unique substituents on the pyrazole ring can enhance interactions with microbial targets, leading to effective inhibition.

Q & A

Synthesis and Purification Strategies

Q: What multi-step synthetic routes are recommended for synthesizing this pyrazole derivative, and how can purity be ensured? A: The compound can be synthesized via condensation reactions starting from substituted phenylhydrazines and β-diketones or through cyclization of chalcone precursors. For example, analogs with fluorophenyl and methylsulfanyl groups are synthesized using Suzuki-Miyaura coupling for aryl-aryl bond formation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions .

Structural Characterization via X-ray Crystallography

Q: How can tautomeric forms and crystal packing be resolved for this compound? A: X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is essential. The 4-fluorophenyl and methylsulfanyl groups influence tautomerism, as seen in related pyrazoles where both 3- and 5-substituted tautomers coexist . Data collection at low temperatures (100 K) reduces thermal motion artifacts. Hydrogen bonding networks (N–H⋯N) and π-π stacking interactions should be analyzed using Mercury software .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor or cytotoxic agent? A: Screen against kinase or protease targets (e.g., factor Xa, carbonic anhydrase) using fluorescence-based enzymatic assays (Km/Vmax analysis) . For cytotoxicity, use MTT assays on leukemia cell lines (HL-60, K562) with IC₅₀ determination. Apoptosis mechanisms are confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Structure-Activity Relationship (SAR) Optimization

Q: How do substituents like 4-fluorophenyl and methylsulfanyl influence bioactivity? A: The 4-fluorophenyl group enhances lipophilicity and π-stacking with hydrophobic enzyme pockets, while methylsulfanyl improves metabolic stability. Analog synthesis (e.g., replacing methylsulfanyl with sulfonyl) and comparative IC₅₀ testing reveal critical substituent effects. Molecular docking (AutoDock Vina) predicts binding modes to targets like prostaglandin synthase .

Metabolic Stability Assessment

Q: What methodologies assess metabolic stability and plasma protein binding? A: Use human liver microsomes (HLM) with NADPH cofactor for phase I metabolism studies, analyzed via LC-MS/MS. Plasma protein binding is measured using equilibrium dialysis (rapid equilibrium device, 4-hour incubation). High plasma stability (>90% remaining at 2 hours) indicates suitability for in vivo studies .

Apoptosis Pathway Analysis

Q: How can researchers confirm apoptosis induction by this compound? A: Perform Western blotting for caspase-3/9 cleavage and PARP degradation. Mitochondrial membrane potential disruption is quantified via JC-1 staining (flow cytometry). Transcriptomic analysis (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Electrophilic Reactivity in Functionalization

Q: How do directing groups influence electrophilic substitution reactions on the pyrazole core? A: The chloro group at position 3 deactivates the ring, directing electrophiles to position 4. Nitration (HNO₃/H₂SO₄) or halogenation (NBS in DMF) at position 4 is favored. DFT calculations (Gaussian 09) predict charge distribution and regioselectivity .

Computational Docking Studies

Q: What protocols are recommended for predicting target binding interactions? A: Prepare the compound’s 3D structure using Avogadro (MMFF94 optimization). Dock against crystal structures (PDB: 1CX2 for carbonic anhydrase) using AutoDock Vina. Binding free energy (ΔG) and hydrogen-bonding interactions (e.g., with His94 residue) validate potential inhibition .

Analytical Method Development

Q: How to develop a validated LC-MS method for quantification in biological matrices? A: Use a C18 column with 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI+) in MRM mode monitors [M+H]+ ions. Validate linearity (1–1000 ng/mL), LOD/LOQ (<1 ng/mL), and recovery (>85% in plasma) per ICH guidelines .

Solubility and Formulation Challenges

Q: What strategies improve aqueous solubility for in vivo studies? A: Use co-solvents (10% DMSO/PEG-400) or cyclodextrin inclusion complexes (e.g., HP-β-CD). Micellar solubilization with polysorbate 80 (0.1% w/v) enhances bioavailability. Solubility is quantified via shake-flask method (UV-Vis at λmax 270 nm) .

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